Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Protecting group strategy Multi-step synthesis Orthogonal deprotection

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS 1167416-21-8) is a heterocyclic compound built on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold bearing an N-Boc (tert-butoxycarbonyl) protecting group at the 4-position and a free phenolic hydroxyl at the 8-position. Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.31 g/mol.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1167416-21-8
Cat. No. B2673647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS1167416-21-8
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3
InChIKeyPOYYOUNCWNYTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 8-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate (CAS 1167416-21-8): Baseline Identity and Procurement-Facing Overview


Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS 1167416-21-8) is a heterocyclic compound built on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold bearing an N-Boc (tert-butoxycarbonyl) protecting group at the 4-position and a free phenolic hydroxyl at the 8-position . Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.31 g/mol . The compound serves primarily as a protected synthetic intermediate, where the N-Boc group enables orthogonal deprotection strategies and the 8-OH handle permits further functionalization via O-alkylation, acylation, or sulfonation . It is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC data .

Why Generic Substitution Fails for tert-Butyl 8-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate: The N-Protecting Group Selectivity Problem


Closely related benzoxazepine analogs—such as the N-benzyloxycarbonyl (Cbz)-protected variant (CAS 2680884-24-4) or the fully deprotected 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine free base—cannot be simply interchanged with the target N-Boc compound in multi-step synthetic sequences [1]. The tert-butyl carbamate (Boc) group requires distinct deprotection conditions (e.g., TFA or HCl/dioxane) compared to the hydrogenolysis-dependent Cbz group, and the free amine form carries different nucleophilicity and solubility profiles [2]. Selecting the wrong protecting group variant mid-synthesis introduces orthogonal deprotection incompatibility, risks premature amine exposure, and can alter downstream coupling efficiency, ultimately compromising both yield and purity of the final active pharmaceutical ingredient (API) or probe molecule [2].

Product-Specific Quantitative Evidence Guide: Tert-Butyl 8-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate vs. Key Comparators


N-Boc Protection Enables Orthogonal Deprotection Selectivity vs. N-Cbz and Free Amine Analogs

The N-Boc group on the target compound permits selective acidic deprotection (TFA/CH₂Cl₂ or HCl/dioxane) without affecting acid-stable functionality elsewhere in the molecule. In contrast, the N-Cbz analog (CAS 2680884-24-4) requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates bearing alkene, alkyne, or nitro groups [1]. The free amine analog, while obviating a deprotection step, introduces a nucleophilic secondary amine that can participate in unwanted side reactions during O-functionalization of the 8-OH group, reducing yield and requiring additional protection/deprotection cycles [2].

Protecting group strategy Multi-step synthesis Orthogonal deprotection

Commercially Verified Purity (95%) with Multi-Method Batch QC Documentation vs. Uncharacterized Analogs

The target compound is supplied at a standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC analyses . This level of characterization exceeds that available for less common analogs such as the free amine or the N-Cbz variant, which are often offered without comprehensive batch-specific analytical data, increasing the risk of unidentified impurities that can derail sensitive coupling reactions or biological assays .

Quality control Batch reproducibility Analytical characterization

Free 8-Hydroxy Group Permits Direct O-Functionalization Without Additional Deprotection vs. 8-Alkoxy or 8-Halo Analogs

The target compound features a free phenolic –OH at the 8-position, enabling direct O-alkylation, acylation, or Mitsunobu reactions without requiring a separate deprotection step . By contrast, analogs in which the 8-position is substituted with a methoxy, benzyloxy, or halogen group (e.g., 8-methoxy or 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffolds) require an additional deprotection or functional group interconversion before further derivatization, adding 1–2 synthetic steps and reducing overall yield [1]. In the context of CBP/P300 bromodomain inhibitor development, the free 8-OH has been identified as a critical handle for introducing diversity elements onto the benzoxazepine core [2].

Late-stage functionalization Synthetic efficiency Phenolic handle

Benzoxazepine Scaffold is Validated for Kinase and Bromodomain Inhibitor Programs vs. Benzodiazepine and Benzoxazine Cores

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has been independently validated as a core structure in selective CBP/P300 bromodomain inhibitors (e.g., I-CBP112 with CBP IC₅₀ = 0.142–0.17 μM and p300 IC₅₀ = 0.625 μM) [1] and in PI3Kδ-selective kinase inhibitors [2]. This contrasts with the more widely explored 1,5-benzodiazepine scaffold, which has been primarily directed toward SIRT1 activation and antipsychotic applications . For drug discovery programs targeting epigenetic reader domains or specific lipid kinases, the benzoxazepine core offers a differentiated pharmacophore geometry—the seven-membered oxazepine ring introduces a distinct spatial arrangement of hydrogen-bond acceptors and donors compared to the six-membered benzodiazepine or benzoxazine cores, which can translate to divergent selectivity profiles [1].

Scaffold-hopping CBP/P300 bromodomain Kinase inhibitor Epigenetic probe

Molecular Weight Advantage for Fragment-Based and Property-Guided Lead Optimization vs. Fully Decorated Benzoxazepine Leads

With a molecular weight of 265.31 g/mol, the target compound falls well within fragment-like chemical space (MW < 300 Da) . This contrasts with fully elaborated benzoxazepine-based leads such as I-CBP112 (MW = 468.59 g/mol) and PI3Kδ benzoxazepine inhibitors (typical MW 450–550 g/mol) [1]. The low MW of the N-Boc-protected intermediate provides greater synthetic maneuverability: additional substituents can be introduced iteratively while maintaining lead-like physicochemical properties (cLogP, tPSA, HBD/HBA counts), whereas starting from a pre-decorated scaffold limits the accessible chemical space due to higher baseline MW and lipophilicity [2].

Fragment-based drug discovery Lead-like properties Rule of Three

Best Research and Industrial Application Scenarios for Tert-Butyl 8-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate


Medicinal Chemistry: CBP/P300 Bromodomain Inhibitor Synthesis and Focused Library Generation

As a protected intermediate bearing a free 8-OH handle, this compound is ideally suited as a starting material for synthesizing CBP/P300 bromodomain inhibitors based on the validated 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold . The 8-OH group can be directly functionalized—via O-alkylation, acylation, or Mitsunobu coupling—to introduce diverse substituents that probe the acetyl-lysine binding pocket, while the N-Boc group remains intact, preserving the carbamate linkage required for bromodomain recognition [1]. Following O-functionalization, N-Boc deprotection reveals the secondary amine for further derivatization (e.g., propionamide formation as in I-CBP112), enabling a modular two-step diversification strategy [1].

Fragment-Based Drug Discovery: Low-MW Starting Point for Property-Guided Lead Optimization

With a molecular weight of 265.31 g/mol, this compound meets fragment-like criteria (MW < 300 Da) and provides a synthetically tractable core for fragment growing or linking strategies . The two orthogonal functional handles (N-Boc for amine deprotection, 8-OH for O-functionalization) allow iterative addition of molecular complexity while monitoring ligand efficiency (LE) and lipophilic ligand efficiency (LLE), reducing the risk of property creep that commonly afflicts lead optimization starting from higher-MW elaborated scaffolds [2]. Fragment libraries built around this core could be screened against bromodomains, kinases, or other targets where the benzoxazepine geometry offers a differentiated pharmacophore.

Process Chemistry: Multi-Kilogram Scale-Up with Documented Analytical Traceability

The compound is commercially available at 95% purity with batch-specific NMR, HPLC, and GC QC data, making it suitable for process chemistry campaigns requiring milligram-to-kilogram scale-up with full analytical traceability . The Boc protection strategy is well-precedented in large-scale synthesis, and the 8-OH group can be selectively functionalized under conditions compatible with industrial reactor setups (e.g., K₂CO₃/DMF or phase-transfer catalysis), minimizing the need for chromatographic purification [1].

Academic Chemical Biology: Modular Probe Synthesis for Target Engagement Studies

For academic groups developing chemical probes, the combination of N-Boc protection and a free phenolic handle enables straightforward introduction of photoaffinity labels (e.g., diazirine), biotin tags, or fluorescent reporters at the 8-position while retaining the ability to install a warhead at the 4-position after Boc removal . This modularity supports the synthesis of activity-based probes, PROTAC linker conjugates, or affinity chromatography matrices anchored on the benzoxazepine scaffold, facilitating target identification and validation studies [1].

Quote Request

Request a Quote for Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.